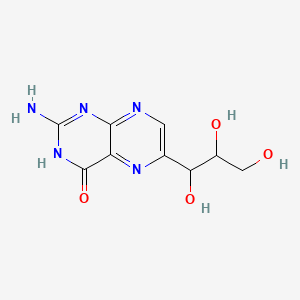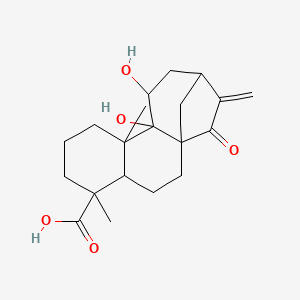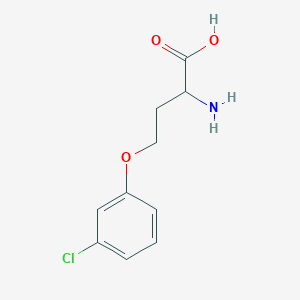
O-(3-Chlorophenyl)-L-homoserine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
O-(3-Chlorophenyl)-L-homoserine: is an organic compound that belongs to the class of amino acids It is characterized by the presence of a 3-chlorophenyl group attached to the oxygen atom of the homoserine molecule
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of O-(3-Chlorophenyl)-L-homoserine typically involves the reaction of L-homoserine with 3-chlorophenol. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common reagents used in this synthesis include coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. Purification techniques such as recrystallization or chromatography are employed to isolate the final product.
化学反応の分析
Types of Reactions: O-(3-Chlorophenyl)-L-homoserine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The 3-chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted phenyl derivatives.
科学的研究の応用
Chemistry: O-(3-Chlorophenyl)-L-homoserine is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and protein modification. It is used in the design of enzyme inhibitors and as a probe to study protein-ligand interactions.
Medicine: this compound has potential applications in medicinal chemistry. It is investigated for its therapeutic properties, including its ability to modulate biological pathways and its potential as a drug candidate.
Industry: In the industrial sector, this compound is used in the development of specialty chemicals and pharmaceuticals. It is also employed in the synthesis of agrochemicals and other fine chemicals.
作用機序
The mechanism of action of O-(3-Chlorophenyl)-L-homoserine involves its interaction with specific molecular targets. The 3-chlorophenyl group can bind to active sites of enzymes, leading to inhibition or modulation of enzyme activity. The homoserine moiety can interact with amino acid residues in proteins, affecting protein structure and function. These interactions can influence various biological pathways, making the compound a valuable tool in biochemical research.
類似化合物との比較
3-Chloromethcathinone: A synthetic cathinone with a similar 3-chlorophenyl group.
3-Chlorophenylalanine: An amino acid derivative with a 3-chlorophenyl group.
3-Chlorophenylglycine: Another amino acid derivative with a 3-chlorophenyl group.
Uniqueness: O-(3-Chlorophenyl)-L-homoserine is unique due to the presence of the homoserine moiety, which imparts distinct chemical and biological properties. Unlike other similar compounds, it combines the structural features of homoserine and 3-chlorophenyl, making it a versatile compound for various applications.
特性
分子式 |
C10H12ClNO3 |
|---|---|
分子量 |
229.66 g/mol |
IUPAC名 |
2-amino-4-(3-chlorophenoxy)butanoic acid |
InChI |
InChI=1S/C10H12ClNO3/c11-7-2-1-3-8(6-7)15-5-4-9(12)10(13)14/h1-3,6,9H,4-5,12H2,(H,13,14) |
InChIキー |
KWJJRHZWKIOMGH-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)Cl)OCCC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![28-(3,3-Dimethyloxiran-2-yl)-22-hydroxy-1,10,10,12,12,30,30,36-octamethyl-11,24,27,29,32-pentaoxa-3-azadecacyclo[17.17.0.02,17.04,16.07,15.09,13.022,36.023,25.023,33.026,31]hexatriaconta-2(17),4(16),5,7(15)-tetraen-8-one](/img/structure/B12303525.png)
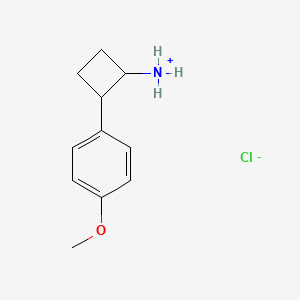

![3-[[5-chloro-2-[(4-methoxy-7-morpholin-4-yl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl)amino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide;methanesulfonic acid;hydrochloride](/img/structure/B12303535.png)
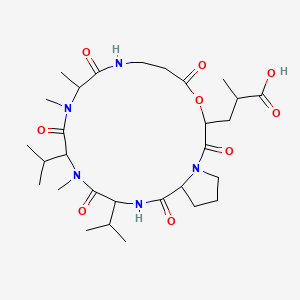
![7-[4,5-Dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-11-hydroxy-6,6,15-trimethyl-2,16-dioxa-6-azoniatetracyclo[8.8.0.03,8.012,17]octadeca-1(10),3(8),4,11,14,17-hexaene-9,13-dione](/img/structure/B12303555.png)

![Methyl 2-({[(2S)-3-(1H-indol-3-YL)-1-methoxy-1-oxopropan-2-YL]carbamoyl}amino)-4,5-dimethoxybenzoate](/img/structure/B12303566.png)
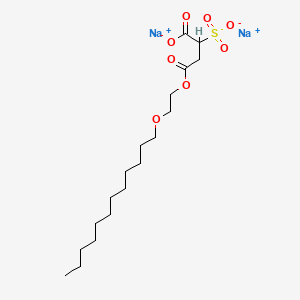

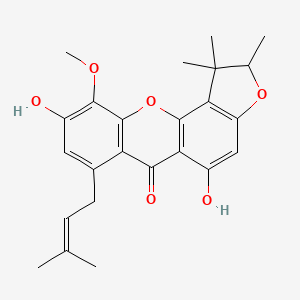
![2-Amino-3-[4-(3-bromopropoxy)phenyl]propanoic acid;hydrochloride](/img/structure/B12303580.png)
